Product packaging for 2,3-Bis(aminomethyl)phenol(Cat. No.:)

2,3-Bis(aminomethyl)phenol

Cat. No.: B14838335
M. Wt: 152.19 g/mol
InChI Key: HKGAHGXQFHBAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Bis(aminomethyl)phenol is a phenolic amine compound of substantial importance in modern organic and inorganic chemistry . Its structure, featuring both a "soft" diamine donor set and a "hard" phenolate donor in a close, ortho-arrangement, makes it a compelling and versatile synthetic building block and a privileged precursor for the development of polydentate ligands . The primary research value of this compound lies in its application in coordination chemistry and catalysis. The resulting O,N,N-donor ligands are crucial in the development of stable transition metal complexes with tailored catalytic or biological activities . For instance, related bis(phenolato) amine metal complexes are investigated for their anticancer properties, with some demonstrating activity that exceeds that of cisplatin and shows no signs of acquired resistance . Furthermore, such ligands can be used to prepare catalysts for reactions like deoxydehydration (DODH), which is key in converting bio-based polyols into useful chemicals . In polymer and materials science, the compound's difunctional amine groups make it a suitable monomer or cross-linking agent for synthesizing novel thermosetting polymers, such as epoxy resins, with specific thermal or mechanical properties . A common and efficient synthetic route to this class of compounds is through the Mannich reaction, which involves the aminoalkylation of a phenol using formaldehyde and ammonia . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N2O B14838335 2,3-Bis(aminomethyl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2,3-bis(aminomethyl)phenol

InChI

InChI=1S/C8H12N2O/c9-4-6-2-1-3-8(11)7(6)5-10/h1-3,11H,4-5,9-10H2

InChI Key

HKGAHGXQFHBAOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)CN)CN

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of 2,3 Bis Aminomethyl Phenol

Direct Synthetic Routes to 2,3-Bis(aminomethyl)phenol

Direct methods focus on the introduction of aminomethyl groups onto the phenolic backbone in a single or concerted series of steps.

The Mannich reaction is a classic three-component organic reaction that facilitates the aminoalkylation of an acidic proton located on a carbon atom. researchgate.netwikipedia.org In the context of phenols, the reaction involves the condensation of the phenol (B47542) (the active hydrogen provider), an aldehyde (commonly formaldehyde), and ammonia (B1221849) or a primary or secondary amine. researchgate.netmdpi.com The fundamental transformation is the replacement of an active hydrogen atom on the phenol ring with an aminomethyl or a substituted aminomethyl group. researchgate.net

The mechanism begins with the formation of an iminium ion from the reaction between the amine and the aldehyde. wikipedia.orgadichemistry.com The electron-rich phenol ring then acts as a nucleophile, attacking the electrophilic iminium ion to form the C-C bond, resulting in the aminomethylated product. wikipedia.orgadichemistry.com This electrophilic substitution typically occurs at the ortho and para positions relative to the hydroxyl group, which are activated by the electron-donating nature of the -OH group. Depending on the reaction conditions and stoichiometry, multiple aminomethylations can occur, potentially leading to di- or tri-substituted products. adichemistry.com

Modern synthetic chemistry has focused on the direct functionalization of Csp²–H bonds as an atom-economical strategy to increase molecular complexity. nih.govresearchgate.net Catalytic C-H aminomethylation of phenols avoids the need for pre-functionalized starting materials and often provides high regioselectivity, particularly for the ortho position. rsc.org These methods can be broadly divided into those using transition-metal catalysts and those employing organocatalysts.

Transition-metal catalysis is a well-established and efficient approach for the ortho-aminomethylation of phenols. researchgate.net Various systems have been developed to achieve this transformation under different conditions.

Ruthenium-Catalyzed Protocols: A ruthenium-based catalyst has been used to promote the ortho-aminomethylation of phenols using methanol (B129727) and an amine. researchgate.net In this system, the catalyst facilitates the dehydrogenation of methanol to form formaldehyde (B43269) in situ, which then couples with the amine to generate the reactive imine intermediate that is subsequently attacked by the phenol. researchgate.net

Copper-Catalyzed Protocols: Copper(II) catalysts have been successfully employed for the ortho-selective aminomethylation of free phenols. researchgate.netnih.gov One approach utilizes potassium aminomethyltrifluoroborates as the aminomethylating agent. researchgate.netnih.gov This method is noted for its mild conditions and compatibility with a variety of functional groups on both the phenol and the trifluoroborate substrates. nih.gov Another Cu(II)-catalyzed method achieves direct intermolecular cross-dehydrogenative coupling (CDC) between phenols and N,N-dimethylanilines. researchgate.net

Chromium-Catalyzed Protocols: A chromium-catalyzed system has been reported for the ortho-aminomethylation of phenols with N,N-dimethylanilines, proceeding through a radical-cation mechanism. nih.gov

Table 1: Examples of Transition-Metal-Catalyzed ortho-Aminomethylation of Phenols

Catalyst SystemAminomethyl SourceKey Features
Ruthenium (Ru)Methanol + AmineIn situ generation of formaldehyde. researchgate.net
Copper(II) (Cu)Potassium aminomethyltrifluoroboratesMild conditions, broad functional group tolerance. researchgate.netnih.gov
Copper(II) (Cu)N,N-dimethylanilinesDirect intermolecular cross-dehydrogenative coupling. researchgate.net
Chromium (Cr)N,N-dimethylanilinesProceeds via a radical-cation mechanism. nih.gov

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. In the context of the Mannich reaction, chiral organocatalysts, such as proline and its derivatives, can be used to achieve high enantioselectivity. nih.gov These catalysts work by activating the nucleophilic component of the reaction.

The established mechanism for organocatalytic aminomethylation typically involves aldehydes as the nucleophile, not phenols. nih.govwisc.edu The catalyst (e.g., a chiral pyrrolidine) reacts with an aldehyde to form a nucleophilic enamine intermediate. nih.gov This enamine then attacks an electrophilic iminium ion generated from a formaldehyde derivative. nih.govwisc.edu The stereochemical outcome of the reaction is controlled by the specific geometry of the catalyst, which dictates the face from which the enamine attacks the iminium ion. nih.gov This methodology provides efficient access to chiral β-amino aldehydes, which are valuable precursors for β2-amino acids. nih.govwisc.edu While highly developed for aldehydes, the direct application of this enantioselective organocatalytic approach to phenol substrates is less commonly reported in the surveyed literature.

Catalytic Csp2–H Aminomethylation of Phenolic Substrates

Synthesis of Aminomethylphenol Derivatives as Precursors or Analogs

An alternative strategy to direct aminomethylation involves the synthesis of precursor molecules that can be converted into the desired aminomethylphenol derivatives.

1,3-Benzoxazines are heterocyclic compounds traditionally synthesized from the Mannich-like condensation of a phenol, a primary amine, and formaldehyde. acs.org These compounds can serve as stable precursors to 2-(aminomethyl)phenols. A straightforward method to obtain 2-(aminomethyl)phenol (B125469) derivatives is through the acid-catalyzed hydrolytic ring-opening of readily available benzoxazine (B1645224) monomers. nih.govnih.gov

This process is typically achieved by treating the benzoxazine with hydrochloric acid (HCl). nih.govresearchgate.net The hydrolysis cleaves the oxazine (B8389632) ring at the O-CH₂-N linkage, generating the corresponding phenolic hydroxyl (-OH) and secondary amine (-NH-) groups. nih.gov The successful formation of the 2-(aminomethyl)phenol structure can be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy. nih.govnih.gov This ring-opening strategy provides a versatile route to stable 2-(aminomethyl)phenol intermediates, which can be isolated and used as independent compounds for further synthetic applications. nih.govnih.gov

Aza-acetalization Reactions of Aromatic Aldehydes with 2-(N-Substituted Aminomethyl)phenols

The synthesis of complex aminomethylphenols often proceeds through a reductive amination pathway, a cornerstone reaction in organic chemistry for forming carbon-nitrogen bonds. wikipedia.orgnih.gov The initial step in this sequence involves the reaction between a carbonyl compound, such as an aromatic aldehyde, and an amine, like a 2-(N-Substituted Aminomethyl)phenol, to form an imine intermediate.

This transformation is initiated by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This addition reaction leads to the formation of a transient hemiaminal species. This hemiaminal, which can be considered an aza-acetal, is typically unstable and undergoes a spontaneous dehydration (loss of a water molecule) to yield a more stable imine, also known as a Schiff base. nih.gov This equilibrium-driven process is often facilitated by neutral or weakly acidic conditions, which aid in the removal of the water molecule. wikipedia.org The resulting imine contains a carbon-nitrogen double bond that serves as the key intermediate for the subsequent reduction step.

Reduction of Imine Intermediates to Aminomethylphenols

Once the imine intermediate is formed, it is reduced to the corresponding amine to yield the final aminomethylphenol product. This reduction can be performed in situ in a one-pot reaction or after isolation of the imine. unive.it Several classes of reducing agents are effective for this transformation, each with distinct characteristics regarding selectivity and reactivity.

Common methods for imine reduction include:

Hydride Reducing Agents : A variety of hydride reagents are used, with sodium borohydride (NaBH₄) being a common choice. However, milder and more selective reagents are often preferred. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective because they can selectively reduce the imine in the presence of the starting aldehyde, making them ideal for one-pot direct reductive amination procedures. wikipedia.orgmasterorganicchemistry.com

Catalytic Hydrogenation : This classic method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). wikipedia.org It is a highly efficient and clean method, as the only byproduct is typically the removed catalyst, which can be filtered off. This approach is widely used in both laboratory and industrial settings for its high yields and selectivity under mild conditions. wikipedia.org

Biocatalysis : A modern and sustainable approach involves the use of enzymes. Imine reductases (IREDs) are NAD(P)H-dependent oxidoreductases that catalyze the asymmetric reduction of imines to form chiral amines with high enantioselectivity. nih.gov This biocatalytic method is valued for its high selectivity and operation under environmentally friendly aqueous conditions. nih.gov

The choice of reducing agent depends on the specific substrate, the presence of other functional groups, and the desired reaction conditions.

Comparison of Imine Reduction Methods

MethodTypical ReagentsAdvantagesConsiderations
Hydride ReductionNaBH(OAc)₃, NaBH₃CN, NaBH₄Good for one-pot reactions; mild conditions; high functional group tolerance (especially STAB). wikipedia.orgStoichiometric amounts of reagent required; NaBH₃CN can release toxic cyanide byproducts. masterorganicchemistry.com
Catalytic HydrogenationH₂, Pd/CHigh atom economy; clean reaction with easy catalyst removal. wikipedia.orgRequires specialized hydrogenation equipment; catalyst can be flammable.
Biocatalytic ReductionImine Reductase (IRED) enzymes, NAD(P)HHigh stereoselectivity; operates in aqueous media under mild conditions; sustainable. nih.govEnzyme availability and stability can be limiting factors; may require specific pH and temperature control.

Accelerated and Sustainable Synthetic Strategies

In line with the principles of green chemistry, recent advancements in the synthesis of aminomethylphenols focus on accelerating reaction rates and utilizing environmentally benign reaction media. These strategies aim to reduce energy consumption, minimize waste, and avoid the use of hazardous organic solvents.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. mdpi.com In the context of synthesizing compounds like this compound, microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. For the synthesis of related amine-bis(phenol) ligands via Mannich condensation, reaction times have been shown to decrease from 24 hours to as little as 5 minutes. researchgate.net

This acceleration is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to higher reaction rates and often improved product yields. mdpi.com The technique is particularly beneficial for multi-component reactions, such as the Kabachnik-Fields reaction used to synthesize related (aminomethyl)phosphine oxides, where it enables catalyst-free conditions. beilstein-journals.orgresearchgate.net

Synthesis in Environmentally Benign Solvents (e.g., polyethylene glycol, "on water")

The replacement of volatile and often toxic organic solvents with greener alternatives is a key goal of sustainable chemistry. For the synthesis of aminomethylphenols and related structures, polyethylene glycol (PEG) and water have proven to be effective and eco-friendly media.

Polyethylene Glycol (PEG): PEG is a non-toxic, recyclable, and thermally stable solvent. High yields, often exceeding 90%, have been achieved for the synthesis of amine-bis(phenol) ligands when PEG is used as the reaction medium, especially in combination with microwave irradiation. researchgate.net

"On Water" Synthesis: Performing organic reactions in water is highly attractive from an environmental standpoint. The synthesis of tetradentate amine-phenol ligands has been successfully demonstrated in water, with yields often surpassing those obtained in traditional solvents like methanol. tandfonline.com For hydrophobic phenols, the yields can be nearly quantitative. tandfonline.com This improvement is sometimes attributed to a "hydrophobic effect," where the aggregation of nonpolar reactants in the aqueous medium accelerates the reaction. The "on-water" approach is catalyst-free, minimizes waste, and simplifies product isolation, as hydrophobic products can often be separated by simple phase separation. tandfonline.comnih.gov

Overview of Sustainable Synthetic Strategies

StrategyKey FeaturesPrimary Benefits
Microwave-Assisted SynthesisRapid, uniform heating of the reaction mixture.Drastic reduction in reaction time (hours to minutes); often improves yields. researchgate.net
Polyethylene Glycol (PEG) SolventUse of a non-toxic, recyclable, and stable solvent.High product yields; environmentally friendly alternative to volatile organic solvents. researchgate.net
"On Water" SynthesisWater is used as the reaction medium.Eliminates organic solvents; can increase yields for hydrophobic substrates; simplifies workup. tandfonline.com

Coordination Chemistry and Ligand Design Principles

2,3-Bis(aminomethyl)phenol as a Polydentate Ligand System

This compound is a versatile polydentate ligand, capable of binding to metal ions through multiple donor atoms. purechemistry.org Its structure, featuring a central phenol (B47542) ring with two aminomethyl arms at the ortho and meta positions, allows for a variety of coordination modes. The presence of the phenolic oxygen and two nitrogen atoms from the aminomethyl groups enables it to act as a tridentate ligand, forming stable chelate rings with metal centers.

The coordination of this compound and similar aminophenol ligands with transition metals has been a subject of significant research, revealing diverse structural and electronic properties. The chelation typically involves the phenolic oxygen and the two aminomethyl nitrogens, forming a stable complex.

Cu(II) Complexes: Copper(II) complexes often exhibit square planar or distorted square pyramidal geometries. In some instances, two ligand molecules coordinate to a single Cu(II) center. Dicopper(II) complexes with related hexadentate Schiff base ligands have been synthesized, where the ligand wraps around two copper centers in a μ-bis(tridentate) fashion. researchgate.net These complexes can serve as models for the active sites of copper-containing enzymes. researchgate.net

Ni(II) Complexes: Nickel(II) complexes with aminophenol-type ligands can adopt various geometries, including octahedral and square planar. For instance, Ni(II) complexes with ligands derived from 2-chloroquinoline-3-carbaldehyde (B1585622) have been shown to have a square planar geometry. nih.gov In other cases, octahedral geometries are observed, with magnetic moments corresponding to two unpaired electrons. nih.gov

Co(II) and Co(III) Complexes: Cobalt complexes with aminophenol ligands can exist in both Co(II) and Co(III) oxidation states. mun.ca Co(II) complexes often exhibit high-spin octahedral or trigonal bipyramidal geometries. mun.ca The oxidation to Co(III) can be facilitated by the ligand environment.

Zn(II) Complexes: Zinc(II) complexes with aminophenol ligands have been synthesized and characterized. nih.govnih.gov Due to the d¹⁰ electronic configuration of Zn(II), these complexes are diamagnetic and typically adopt tetrahedral or distorted tetrahedral geometries. nih.govnih.gov

Cr(III) Complexes: Chromium(III) complexes with related ligands have been shown to possess octahedral geometry. mdpi.com Magnetic moment measurements for Cr(III) complexes indicate the presence of three unpaired electrons, which is consistent with an octahedral coordination environment. mdpi.com

Ag(I) Complexes: While less common in the searched literature for this specific ligand, Ag(I) is known to form complexes with N-donor ligands, often exhibiting linear or trigonal planar geometries.

The table below summarizes the typical coordination geometries and magnetic properties of transition metal complexes with aminophenol-type ligands.

Metal IonTypical Coordination GeometryMagnetic Properties
Cu(II) Square Planar, Distorted Square PyramidalParamagnetic (1 unpaired electron) mdpi.com
Ni(II) Octahedral, Square PlanarParamagnetic (2 unpaired electrons in octahedral) nih.gov
Co(II) Octahedral, Trigonal BipyramidalParamagnetic (high-spin, 3 unpaired electrons) mdpi.com
Zn(II) Tetrahedral, Distorted TetrahedralDiamagnetic nih.gov
Cr(III) OctahedralParamagnetic (3 unpaired electrons) mdpi.com

The flexible nature of this compound and its derivatives allows for the formation of both mononuclear and dinuclear metal complexes.

Mononuclear Complexes: In a mononuclear complex, a single metal ion is coordinated by one or more ligand molecules. nih.govrsc.org For example, with ligands derived from N,N'-bis(3-aminopropyl)ethylenediamine and salicylaldehyde, mononuclear manganese(III) complexes have been synthesized. rsc.org Similarly, mononuclear Fe(III) complexes with a related phenolate (B1203915) ligand have also been reported. rsc.org The formation of mononuclear versus polynuclear structures can be influenced by reaction conditions and the specific ligand used. mun.canih.gov

Dinuclear Complexes: Dinuclear complexes, containing two metal centers, are also readily formed. researchgate.netnih.gov These structures are often bridged by atoms from the ligand or by exogenous bridging ligands. purechemistry.org The distance between the metal centers is dictated by the geometry of the bridging ligands. The formation of dinuclear complexes is of particular interest for studying magnetic exchange interactions between metal ions and for modeling the active sites of metalloenzymes. researchgate.net

In dinuclear complexes of aminophenol ligands, the phenoxide oxygen can act as a bridging atom between the two metal centers. researcher.life This μ-phenoxo bridge is a common structural motif in the coordination chemistry of these ligands. The phenoxide bridge, often in conjunction with other bridging groups like carboxylates, can mediate magnetic interactions between the metal ions. researcher.life The nature and strength of these interactions are dependent on the geometry of the bridge and the distance between the metal centers.

While specific studies on the tautomerism of this compound were not prominent in the search results, aminophenol compounds can exist in different tautomeric forms, including a zwitterionic form where the phenolic proton has transferred to one of the amine groups. This equilibrium can be influenced by the solvent and pH. The specific tautomeric form present in solution can affect the ligand's coordination behavior, as the protonation state of the donor atoms will influence their ability to bind to a metal ion.

Structural Modification and Tuning of Aminomethylphenol Ligands

The electronic and steric properties of aminomethylphenol ligands can be systematically tuned by introducing substituents on the phenol ring or the amine groups. rsc.orgrsc.org These modifications can have a profound impact on the resulting metal complexes.

Electronic Effects: Electron-donating or electron-withdrawing substituents on the phenol ring can alter the acidity of the phenolic proton and the electron density on the donor atoms. This, in turn, influences the stability and reactivity of the metal complexes. For example, the introduction of different substituents has been shown to tune the spin-state switching in manganese(III) complexes. rsc.org

Steric Effects: Bulky substituents placed near the coordination sites can impose steric hindrance, influencing the coordination geometry around the metal center. mun.ca This can lead to the formation of complexes with unusual coordination numbers or geometries. For instance, sterically hindered amine-bis(phenolate) ligands have been used to synthesize a range of mono-, bi-, and trimetallic cobalt complexes with varying geometries. mun.ca

The ability to modify the ligand framework provides a powerful tool for designing metal complexes with specific structural and electronic properties for applications in catalysis and materials science. researchgate.net

Supramolecular Assemblies and Coordination Polymers Involving Aminomethylphenols

Supramolecular chemistry looks beyond the individual molecule to focus on the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. Coordination polymers are a class of supramolecular assemblies where metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks.

The aminomethyl and phenol groups in this compound are ideal for forming such extended networks. The nitrogen atoms of the amino groups can coordinate to metal centers, while the phenolic oxygen can either coordinate to a metal or participate in hydrogen bonding. These interactions can lead to the self-assembly of complex architectures.

Studies on related aminophenol and bis(phenol)amine compounds provide insight into the types of supramolecular structures that could be formed. For example, coordination polymers have been constructed using amino-functionalized ligands, where the amino groups play a key role in the final structure and properties of the material. researchgate.net In some cases, the interplay of coordination bonds and hydrogen bonds leads to the formation of intricate three-dimensional frameworks.

The formation of these supramolecular assemblies is influenced by several factors, including the choice of metal ion, the solvent system, and the presence of counter-ions. By carefully selecting these conditions, it is possible to direct the assembly process towards a desired network topology, which in turn can influence the material's properties, such as porosity, stability, and catalytic activity. While specific examples involving this compound are not readily found in the literature, the fundamental principles of supramolecular chemistry and coordination polymer formation strongly suggest its potential as a valuable building block in this area of research.

Catalytic Applications of 2,3 Bis Aminomethyl Phenol Derived Systems

Heterogeneous Catalysis and Catalyst Immobilization

While homogeneous catalysts offer high activity, their separation from the reaction mixture can be challenging. Immobilizing these catalysts onto solid supports combines the advantages of homogeneous and heterogeneous catalysis, facilitating catalyst recovery and reuse.

Encapsulation of Aminomethylphenol Precatalysts in Support Materials (e.g., Zeolite-Y)

Zeolites, with their well-defined porous structures, are excellent support materials for catalyst immobilization. The "ship-in-a-bottle" approach, where a catalyst is synthesized within the pores of a zeolite, can prevent leaching and deactivation. While the direct encapsulation of a 2,3-Bis(aminomethyl)phenol precatalyst in Zeolite-Y has not been explicitly documented in widespread literature, the general principle of immobilizing related phenol (B47542) complexes has been demonstrated. For instance, other functionalized phenols have been grafted onto the surface of amine-functionalized zeolites. This suggests a feasible strategy for the heterogenization of this compound-based catalysts. The process would likely involve the introduction of the ligand or its precursors into the zeolite framework, followed by complexation with the desired metal ion.

Biomimetic Catalysis

Nature provides exquisite examples of highly efficient and specific catalysts in the form of enzymes. Biomimetic catalysis seeks to replicate the structure and function of these natural systems using synthetic molecules.

Development of Metallohydrolase Mimics (e.g., Nickel(II)-Dependent Phosphoesterase Models)

Metallohydrolases are a class of enzymes that utilize metal ions to catalyze the hydrolysis of various substrates, including phosphate (B84403) esters. The active sites of these enzymes often feature one or more metal ions coordinated to amino acid residues. There is significant interest in developing small-molecule mimics of these enzymes for applications in areas such as the cleavage of DNA and RNA.

Nickel(II) is a biologically relevant metal ion found in the active sites of several hydrolases. The development of Ni(II) complexes that can act as functional models for phosphoesterases is an active area of research. The coordination environment provided by ligands is crucial for mimicking the enzymatic activity. Although specific research on this compound as a ligand for creating Ni(II)-dependent phosphoesterase models is not readily found, the structural motifs present in the ligand—a phenolate (B1203915) oxygen and two nitrogen donors—are relevant to the coordination environments seen in some metalloenzymes. The synthesis and study of Ni(II) complexes with such ligands would be a logical step in the exploration of new phosphoesterase mimics.

Structural Elucidation and Spectroscopic Characterization Studies

Crystallographic Analysis of 2,3-Bis(aminomethyl)phenol and Its Complexes

Crystallographic techniques, particularly single-crystal X-ray diffraction, are the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state material.

Single-crystal X-ray diffraction allows for the unambiguous determination of a molecule's solid-state conformation and how it packs into a crystal lattice. For a molecule like this compound, this technique would reveal the spatial relationship between the phenol (B47542) ring and the two flexible aminomethyl side chains. While X-ray diffraction is a powerful tool for analyzing crystalline solids nih.gov, specific published crystallographic data for this compound or its metal complexes were not found in the surveyed literature.

From a solved crystal structure, precise measurements of bond lengths and angles can be obtained. These parameters are fundamental to understanding the molecule's electronic structure and steric interactions. For the aromatic ring in a phenol derivative, the C-C bond lengths are typically around 1.39 Å, but can vary slightly depending on the substituents. tsijournals.com

A key structural feature anticipated in this compound is the presence of intramolecular hydrogen bonds. The proximity of the ortho-aminomethyl group to the phenolic hydroxyl group allows for the formation of a stable six-membered ring via an O-H···N hydrogen bond. researchgate.netresearchgate.net This type of interaction is well-documented in other ortho-substituted phenols, such as o-aminophenol and o-nitrophenol, and it significantly influences the molecule's conformation and chemical properties. researchgate.netvedantu.comnih.gov The second aminomethyl group at the 3-position is not suitably positioned for a direct intramolecular hydrogen bond with the phenolic hydroxyl group. The presence of such a bond can be confirmed by a short distance between the hydrogen and the acceptor nitrogen atom in the crystal structure.

Table 1: Typical Bond Lengths for Related Structural Motifs

Bond Type Hybridization Typical Length (Å)
C-C Aromatic 1.39
C-O Phenolic 1.36
C-N sp³-sp³ 1.47
C-H Aromatic 1.09
O-H Phenolic 0.96

Note: These are generalized values. Actual bond lengths for this compound would require experimental determination.

Advanced Spectroscopic Techniques for Structural Confirmation and Characterization

Spectroscopic methods are essential for confirming the identity of a compound and for studying its structure, particularly in solution where crystallographic methods are not applicable.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.

In the ¹H NMR spectrum of this compound, distinct signals would be expected for each unique proton environment. The three protons on the aromatic ring would appear in the typical aromatic region (δ 6.5-8.0 ppm). libretexts.orgdocbrown.info The phenolic -OH proton signal is expected to be a broad singlet, with a chemical shift that can vary (δ 3-8 ppm) depending on solvent and concentration. libretexts.orglibretexts.org The two aminomethyl groups (-CH₂NH₂) are diastereotopic due to the lack of a plane of symmetry bisecting the C2-C3 bond, and would therefore be expected to show distinct signals, likely in the range of δ 3.5-4.5 ppm. libretexts.org The amine (-NH₂) protons would also produce signals, the appearance and position of which can be affected by proton exchange.

The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct signals would be anticipated. The carbon atom attached to the hydroxyl group (C1) is typically deshielded and appears around δ 155 ppm. libretexts.orgdocbrown.info The other five aromatic carbons would resonate between δ 115-140 ppm. docbrown.info The two aminomethyl carbons would have chemical shifts in the aliphatic region, likely around δ 40-50 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic C-H 6.5 - 8.0 115 - 140
Phenolic O-H 3.0 - 8.0 (broad) N/A
Ar-CH₂-N 3.5 - 4.5 40 - 50
-NH₂ Variable (broad) N/A
C-OH N/A ~155
C-CH₂NH₂ N/A ~130-140

Note: These are predicted values based on general spectroscopic data for phenols and amines. libretexts.orgdocbrown.info

In solution, molecules like this compound are not static but exist as an equilibrium of different conformers. NMR spectroscopy can be used to study these conformational dynamics. The intramolecular hydrogen bond between the phenolic -OH and the ortho-aminomethyl group is expected to heavily favor a conformation where these groups are planar with the ring, restricting free rotation. researchgate.net The conformation of the second aminomethyl group at the C3 position would be more flexible. Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, could be used to determine through-space proximity between protons, providing further insight into the preferred solution-state conformation.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com An IR or Raman spectrum provides a unique "fingerprint" that can be used for identification.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad and strong band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretching vibration, with its broadness indicating hydrogen bonding. libretexts.orglibretexts.org In the same region, N-H stretching vibrations from the two primary amine groups would appear, typically as two distinct bands for a primary amine. wpmucdn.com Aliphatic C-H stretching from the -CH₂- groups would be observed just below 3000 cm⁻¹, while aromatic C-H stretches appear just above 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain aromatic C=C stretching bands around 1600 and 1500 cm⁻¹, and C-O and C-N stretching vibrations. libretexts.org

Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, aromatic ring vibrations typically give strong, sharp signals, making it a powerful tool for analyzing the aromatic skeleton. researchgate.netspectroscopyonline.com The combination of IR and Raman spectra provides a more complete vibrational analysis of the molecule. mdpi.com

Table 3: Expected Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Phenolic O-H Stretch, H-bonded 3200 - 3600 Strong, Broad
Amine N-H Stretch 3200 - 3500 Medium
Aromatic C-H Stretch 3000 - 3100 Medium-Weak
Aliphatic C-H Stretch 2850 - 2960 Medium
Aromatic C=C Stretch 1450 - 1600 Medium-Strong
Phenolic C-O Stretch 1200 - 1260 Strong

Source: General values from spectroscopic tables for phenols and amines. libretexts.orglibretexts.orgwpmucdn.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic transitions within a molecule. ubbcluj.rolibretexts.org When an organic molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. youtube.com The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. libretexts.org

For aromatic compounds like phenols, UV-Vis spectra typically reveal absorptions due to π → π* transitions within the benzene (B151609) ring. researchgate.net The presence of substituents on the ring, such as the aminomethyl groups in this compound, can influence the position and intensity of these absorption bands. These auxochromes can cause shifts in the absorption wavelength, which can be affected by factors like solvent polarity. slideshare.net

While specific UV-Vis spectral data for this compound is not extensively detailed in the provided search results, the general principles of UV-Vis spectroscopy for phenolic compounds can be applied. For instance, a study on 2-aminophenol, a related compound, showed distinct absorption maxima (λmax) in different solvents, indicating the influence of the solvent environment on electronic transitions. researchgate.net It is expected that this compound would exhibit characteristic absorption bands in the UV region, likely influenced by the electronic effects of the two aminomethyl groups and the hydroxyl group on the phenol ring.

Tautomerism, the interconversion of structural isomers, can also be investigated using UV-Vis spectroscopy. Different tautomers of a molecule will have distinct electronic structures and, therefore, different UV-Vis absorption spectra. By analyzing the spectrum under various conditions (e.g., changing solvent or pH), it is possible to identify the presence of and equilibrium between different tautomeric forms.

Table 1: Representative UV-Vis Absorption Data for a Related Phenolic Compound

CompoundSolventλmax (nm)
2-AminophenolMethanol (B129727)234, 288
2-AminophenolDMSO240, 300

This table is illustrative and based on data for a structurally related compound, 2-aminophenol, to demonstrate the type of data obtained from UV-Vis spectroscopy. researchgate.net

Mass Spectrometry (MS, ESI-MS, MALDI-TOF MS) for Molecular Ion Characterization

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. This information is crucial for confirming the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns. thesciencein.org

For this compound, the molecular ion peak ([M]⁺ or [M+H]⁺) in the mass spectrum would correspond to the mass of the intact molecule. Phenols generally exhibit a strong molecular ion peak in their mass spectra. libretexts.org The fragmentation pattern of phenol itself often involves the loss of carbon monoxide (CO, M-28) and a formyl radical (HCO•, M-29). libretexts.org While the specific fragmentation of this compound is not detailed, analogous fragmentation pathways involving the aminomethyl groups would be expected.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly suited for analyzing polar and thermally labile molecules. rsc.org In ESI-MS, a solution of the analyte is sprayed into the mass spectrometer, and ions are generated directly from the droplets. For a compound like this compound, ESI-MS would likely produce a prominent protonated molecule, [M+H]⁺, in the positive ion mode. researchgate.net The high sensitivity of ESI-MS allows for the detection of very low concentrations of the analyte. nih.govbibliotekanauki.pl

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is another soft ionization technique that is particularly useful for analyzing larger molecules and complex mixtures. nih.govnih.gov In MALDI-TOF MS, the analyte is co-crystallized with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte molecules. researchgate.net This technique is known for its speed and high sensitivity. nih.gov For this compound, MALDI-TOF MS would be effective in determining its molecular weight with high accuracy. researchgate.net

Table 2: Expected Molecular Ion Peaks for this compound in Mass Spectrometry

Ionization TechniqueExpected Ionm/z
Electron Impact (EI)[M]⁺152.19
Electrospray (ESI, positive)[M+H]⁺153.19
MALDI (positive)[M+H]⁺ or [M+Na]⁺153.19 or 175.17

Note: The m/z values are calculated based on the chemical formula C₈H₁₂N₂O and the most common isotopes.

Thermal Analysis Techniques for Material Characterization (e.g., TGA, DSC)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common methods.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. This technique is used to determine the thermal stability of a material and to study its decomposition behavior. For this compound, a TGA thermogram would show the temperature at which the compound begins to decompose and the percentage of mass lost at different temperatures. This information is valuable for understanding the material's upper temperature limits for use and storage.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions. A DSC scan of this compound would reveal its melting point as an endothermic peak. The presence of impurities can often be detected as a broadening or shifting of the melting peak. Studies on related Schiff base complexes have utilized DSC to characterize their thermal properties. researchgate.net For example, the thermal analysis of polycatechol, a polymer derived from a phenolic monomer, showed distinct thermal events in its DSC and TGA curves. researchgate.net

Table 3: Hypothetical Thermal Analysis Data for this compound

TechniqueParameterObservation
TGAOnset of DecompositionExpected to be a single-step or multi-step decomposition at elevated temperatures.
DSCMelting PointA sharp endothermic peak corresponding to the melting of the crystalline solid.

This table presents expected observations from thermal analysis. Actual data would be obtained from experimental measurements.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are employed to model the geometric and electronic features of 2,3-Bis(aminomethyl)phenol. These calculations solve approximations of the Schrödinger equation to determine molecular properties. mdpi.com Among the various techniques, Density Functional Theory (DFT) has become a standard approach due to its balance of computational cost and accuracy. nih.govijsrst.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is widely applied in chemistry and materials science to predict molecular geometries, energies, and other properties. ijsrst.comnih.gov

Geometry Optimization: The first step in most computational studies is to perform a geometry optimization, which locates the minimum energy structure of the molecule on its potential energy surface. mdpi.com For a molecule like this compound, this involves systematically adjusting bond lengths, bond angles, and dihedral angles until the configuration with the lowest possible energy is found. This optimized geometry represents the most stable conformation of the molecule in the modeled environment (e.g., in the gas phase or a solvent). mdpi.comresearchgate.net Common DFT functionals such as B3LYP, often paired with basis sets like 6-311++G(d,p), are frequently used for such optimizations on phenolic compounds, providing reliable structural parameters. nih.govsemanticscholar.org

Electronic Structure Analysis (HOMO-LUMO): Once the geometry is optimized, the electronic properties can be analyzed. Key to this analysis are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chalcogen.ro The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor. youtube.com

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. semanticscholar.orgirjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more reactive. irjweb.com These calculations provide insights into the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. chalcogen.roirjweb.com

Table 1: Illustrative DFT-Calculated Electronic Properties for this compound The following data is a hypothetical representation of results that would be obtained from a DFT/B3LYP/6-311+G(d,p) calculation for illustrative purposes.

ParameterEnergy Value (eV)Description
EHOMO -5.87Energy of the Highest Occupied Molecular Orbital; related to the ionization potential.
ELUMO -0.95Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity.
HOMO-LUMO Gap (ΔE) 4.92ELUMO - EHOMO; indicates chemical reactivity and stability.

Semiempirical quantum chemistry methods offer a computationally less expensive alternative to DFT and other ab initio methods. wikipedia.org These methods simplify calculations by incorporating experimental data and empirical parameters into the theoretical framework. dtic.mil Popular semiempirical methods include AM1, PM3, and the more recent PM6. wikipedia.orgnih.gov

Due to their speed, semiempirical methods are particularly well-suited for calculations on large molecules. wikipedia.org One of their primary applications is the prediction of electronic spectra and other spectroscopic parameters. wikipedia.org Methods such as ZINDO are specifically designed to calculate excited states, which allows for the prediction of UV-visible absorption spectra. wikipedia.org By calculating the energy difference between the ground state and various excited states, it is possible to estimate the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. While less accurate than higher-level methods like Time-Dependent DFT (TD-DFT), semiempirical predictions can provide valuable qualitative insights into the electronic transitions of a molecule like this compound. ijsrst.comscielo.br

Table 2: Example of Predicted Spectroscopic Parameters using Semiempirical Methods This table presents hypothetical data for the electronic transitions of this compound as might be predicted by a semiempirical method like ZINDO.

TransitionCalculated Wavelength (λmax)Oscillator Strength (f)Primary Orbital Contribution
S0 → S1 285 nm0.15HOMO → LUMO
S0 → S2 230 nm0.42HOMO-1 → LUMO
S0 → S3 215 nm0.31HOMO → LUMO+1

Computational Mechanistic Studies of Reactions

Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface of a reaction, researchers can identify the most likely pathway from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). researchgate.net

For reactions involving this compound, such as its role in chelation, polymerization, or other organic transformations, DFT calculations can be used to:

Identify Transition States: A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency. Its structure provides a snapshot of the bond-breaking and bond-forming processes.

Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy (Ea). This value determines the rate of the reaction; a lower activation energy corresponds to a faster reaction.

Evaluate Reaction Pathways: When multiple reaction pathways are possible, comparing their respective activation energies can determine the most favorable mechanism. researchgate.net

These studies provide a detailed, molecular-level understanding of how reactions proceed, which is often difficult to obtain through experimental methods alone. researchgate.netrsc.org

Table 3: Hypothetical Activation Energies for a Reaction Involving this compound This table provides an illustrative example of calculated activation energies for two competing steps in a hypothetical reaction.

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
Pathway A: Step 1 Formation of Intermediate A via TS115.2
Pathway B: Step 1 Formation of Intermediate B via TS223.5

Prediction and Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional structure and properties of this compound are significantly influenced by intramolecular interactions, particularly hydrogen bonding. The molecule contains multiple hydrogen bond donors (the phenolic -OH group and the amine -NH2 groups) and acceptors (the nitrogen and oxygen atoms).

Computational methods can predict and analyze these interactions with high accuracy. researchgate.net

Geometric Analysis: Geometry optimization can reveal conformations that are stabilized by intramolecular hydrogen bonds. The presence of a hydrogen bond is typically inferred from the distance between the donor hydrogen and the acceptor atom (usually < 2.5 Å) and a donor-H-acceptor angle close to linear. stackexchange.com For this compound, hydrogen bonds are expected to form between the phenolic hydroxyl group and the nitrogen of an adjacent aminomethyl group (O-H···N).

Energetic Analysis: The strength of a hydrogen bond can be estimated computationally. One common approach is to compare the energy of the hydrogen-bonded conformation with a hypothetical non-bonded conformer.

Topological Analysis: Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can provide deeper insights. nih.gov NBO analysis, for instance, can identify the specific orbital interactions responsible for the hydrogen bond and quantify the charge transfer between the donor and acceptor groups. nih.gov

The presence and strength of these intramolecular hydrogen bonds are crucial for determining the molecule's preferred shape, which in turn affects its reactivity, spectroscopic properties, and interactions with other molecules. researchgate.netrsc.org

Table 4: Predicted Intramolecular Hydrogen Bond Parameters for this compound The following table shows hypothetical geometric parameters for potential hydrogen bonds within the molecule, as would be derived from a DFT geometry optimization.

Donor-H···AcceptorH···Acceptor Distance (Å)Donor-H-Acceptor Angle (°)
O-H···N1 (amine at C2)1.85165.2
N1-H···O (phenolic)2.41130.5
N2-H···N1 (between amines)2.65115.8

Exploration of Biological Activities and Structure Activity Relationships

Investigation of Enzyme Inhibitory Potential

The ability of a compound to inhibit specific enzymes is a key indicator of its potential therapeutic value. The primary focus in this area for phenolic compounds has often been on their role as carbonic anhydrase inhibitors.

Studies on Carbonic Anhydrase Isoenzyme Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes crucial for various physiological processes. tandfonline.com Their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. tandfonline.comnih.gov Phenols are a known class of CA inhibitors, typically acting as non-competitive inhibitors. nih.gov

A thorough search of scientific databases yielded no specific studies evaluating the carbonic anhydrase inhibitory activity of 2,3-Bis(aminomethyl)phenol. However, research has been conducted on related phenolic Mannich bases, which share the core structural feature of one or more aminomethyl groups attached to a phenol (B47542) ring.

For instance, a study on more complex bis-Mannich bases, specifically derivatives of 2-(4-hydroxybenzylidene)-2,3-dihydro-inden-1-one, investigated their effects on human (h) carbonic anhydrase isoenzymes hCA I and hCA II. tandfonline.comresearchgate.net The findings indicated that these compounds generally exhibited low inhibition percentages compared to the standard reference drug, acetazolamide. tandfonline.comresearchgate.net The study synthesized both mono- and bis-aminomethylated derivatives, noting that the presence of bulky aminomethyl groups in the ortho position to the phenolic hydroxyl might interfere with binding to the enzyme's active site, potentially explaining the observed poor inhibitory activity. tandfonline.com Another study on Mannich bases of thymol (B1683141) also reported moderate to poor inhibition of hCA I and hCA II. tandfonline.com

While these studies provide some insight into the structure-activity relationships of aminomethylated phenols as CA inhibitors, the lack of direct data on this compound means its specific potential in this area remains uncharacterized.

Studies on Antimicrobial Activity and Structural Correlations

The antimicrobial properties of phenolic compounds are well-documented, with their mechanism of action often involving the disruption of cell membranes or inhibition of essential enzymes. nih.govrroij.com

Evaluation against Bacterial Strains (Gram-Positive and Gram-Negative)

No specific data from studies evaluating the antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains could be located.

In general, the antimicrobial activity of phenols can be influenced by the nature and position of substituents on the aromatic ring. mdpi.com For example, some phenolic acids have shown greater activity against Gram-negative bacteria than Gram-positive strains. researchgate.net Conversely, other studies on lipophilic phenols and naphthols found them to be more potent against Gram-positive bacteria and largely inactive against Gram-negative bacteria. scielo.org.za Research on aminomethyl-substituted quinolones has shown that different substitution patterns can lead to varied activity spectra, with some derivatives active against Gram-negative organisms and others potent against Gram-positive bacteria. nih.gov A study on phenolic Mannich bases derived from butylated hydroxyanisole (BHA) showed no significant activity against Escherichia coli (Gram-negative) or Staphylococcus aureus (Gram-positive) in a preliminary disk diffusion assay. researchgate.net Without empirical data, the specific antibacterial profile of this compound is unknown.

Assessment against Fungal Pathogens

Similarly, there is no available research specifically assessing the antifungal activity of this compound.

The antifungal potential of phenolic compounds is an active area of research. nih.gov For example, Schiff base derivatives of 3-aminophenol (B1664112) have demonstrated antifungal activity. researchgate.net However, studies on other aminomethylated compounds have yielded mixed results. The aforementioned preliminary study on Mannich bases of BHA found no activity against the fungal pathogen Candida albicans. researchgate.net In contrast, derivatives of 2,3-bis(bromomethyl)quinoxaline, a structurally distinct compound, showed a wide spectrum of antifungal activity. nih.gov The specific activity of this compound against fungal pathogens has not been determined.

Evaluation of Antioxidant Efficacy in Model Systems

Phenolic compounds are widely recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals. This activity is crucial for preventing oxidative damage to biological and organic materials.

Impact on Thermal and Storage Oxidative Stability of Organic Substrates

No studies were found that specifically evaluate the efficacy of this compound in improving the thermal and storage oxidative stability of organic substrates.

However, extensive research confirms that phenolic antioxidants can significantly enhance the thermal and oxidative stability of materials like fuels and lubricants. researchgate.netresearchgate.netreading.ac.ukreading.ac.uk The addition of hindered phenolic antioxidants to these substrates inhibits oxidation, thereby prolonging their shelf life and performance. researchgate.netresearchgate.netreading.ac.uk For example, studies on dendritic antioxidants with hindered phenol functional groups showed they have enhanced thermal stability and superior performance in increasing the oxidation induction time of lubricant base oils when compared to some commercial antioxidants. reading.ac.ukreading.ac.uk The effectiveness of a phenolic antioxidant is often related to its molecular weight and the steric hindrance around the hydroxyl group. reading.ac.uk While it can be hypothesized that this compound would exhibit some antioxidant activity due to its phenolic nature, its specific impact on the stability of organic substrates under thermal or storage stress has not been experimentally validated.

Future Research Directions and Emerging Applications

Development of Novel, Highly Efficient, and Stereoselective Synthetic Routes

The advancement of applications for 2,3-Bis(aminomethyl)phenol hinges on the development of efficient and selective synthetic methodologies. Current synthetic strategies for aminomethylated phenols often involve the Mannich reaction, which condenses a phenol (B47542) with formaldehyde (B43269) and an amine. researchgate.net Future research should focus on optimizing these routes and exploring new ones to achieve high yields and purity.

A significant area for development is the creation of stereoselective synthetic pathways. For many catalytic applications, the chirality of the ligand is paramount. msu.edu Future synthetic efforts could explore the use of chiral auxiliaries or asymmetric catalysis to produce enantiomerically pure forms of this compound derivatives. researchgate.netnih.gov For example, proline-catalyzed asymmetric α-amination of aldehydes followed by reductive amination is a known method for producing chiral 1,2-diamines and could potentially be adapted. researchgate.net Success in this area would open the door to its use in asymmetric catalysis, a field where ligands with well-defined stereochemistry are in high demand.

Design of Advanced Ligands for Tailored Catalytic Systems

The core structure of this compound is an ideal platform for designing a new family of tridentate O,N,N-ligands. The two amine functionalities can be readily modified to tune the steric and electronic properties of the resulting metal complexes. Future work should involve the synthesis of a library of derivatives by, for example, N-alkylation or N-arylation of the amino groups.

These tailored ligands could be complexed with a variety of transition metals (e.g., palladium, cobalt, chromium) to create catalysts for a range of organic transformations. hw.ac.uknih.govmun.ca Amine bis(phenolate) complexes have already shown promise in C-C coupling reactions, polymerization, and oxidation catalysis. hw.ac.ukmun.caresearchgate.net The unique 2,3-substitution pattern of the title compound could lead to complexes with distinct coordination geometries and reactivity compared to more common 2,6-disubstituted analogues. nih.gov The resulting catalysts could be screened for activity in reactions such as the Heck reaction, Suzuki-Miyaura coupling, and ring-opening polymerization of lactones. hw.ac.ukresearchgate.netresearchgate.net

Table 1: Potential Catalytic Applications for Metal Complexes of this compound Derivatives

Catalyst TypePotential ReactionRationale
Palladium(II) ComplexesHeck & Suzuki-Miyaura CouplingAmine-phosphine and amine-phenolate Pd complexes are effective catalysts for cross-coupling reactions. hw.ac.ukresearchgate.net
Chromium(III) ComplexesCO₂/Epoxide CopolymerizationCr(III) amine-bis(phenolate) complexes are known to catalyze the formation of polycarbonates. mun.ca
Cobalt(II)/(III) ComplexesPolymerization, OxidationCo(II) and Co(III) salen and amine-bis(phenolate) complexes are versatile catalysts for polymerization and oxidation. mun.ca
Aluminum(III) ComplexesRing-Opening PolymerizationAl(III) amine-bis(phenolate) complexes are effective initiators for the polymerization of cyclic esters like lactide. researchgate.net

This table is illustrative and based on the activities of analogous ligand systems.

Deepening Mechanistic Understanding through Integrated Experimental and Computational Approaches

To intelligently design more effective catalysts, a deep understanding of reaction mechanisms is essential. Future research on this compound-based systems should employ an integrated approach that combines experimental kinetic studies with computational modeling. digitellinc.com Techniques such as in-situ spectroscopy (NMR, IR) can provide valuable information about the catalyst's speciation and behavior under reaction conditions. nih.gov

Density Functional Theory (DFT) calculations have become a powerful tool for elucidating catalytic pathways, predicting transition states, and understanding the role of the ligand in catalysis. rsc.orgosti.govresearchgate.net Such studies could be used to model the coordination of this compound to different metal centers, investigate the mechanism of C-O bond cleavage in hydrodeoxygenation reactions, or predict the enantioselectivity of asymmetric transformations. rsc.orgresearchgate.net This synergistic approach will be crucial for optimizing catalyst performance and developing next-generation systems. osti.gov

Exploration of New Material Science Applications based on Coordination Complexes

The ability of this compound to act as a bridging or chelating ligand makes it an attractive building block for coordination polymers and metal-organic frameworks (MOFs). mdpi.commdpi.com By linking metal centers, these ligands can create extended one-, two-, or three-dimensional structures. mdpi.com

Future research could explore the synthesis of such materials using various metal ions. The properties of these coordination polymers, such as porosity, thermal stability, and photoluminescence, could be investigated. Potential applications for these materials are diverse and include gas storage and separation, sensing, and photocatalysis. mdpi.com For instance, coordination polymers have been successfully used as photocatalysts for the degradation of organic dyes and antibiotics in water. mdpi.com The specific geometry of this compound could impart unique topologies and properties to these materials.

Further Elucidation of Structure-Activity Relationships for Targeted Chemical Biology Applications

Phenol derivatives are known to exhibit a wide range of biological activities. nih.goveurekaselect.com Schiff bases derived from aminophenols and their metal complexes, for example, have shown promising antibacterial, antifungal, and anticancer properties. researchgate.netekb.eg The core structure of this compound provides a scaffold that can be systematically modified to probe structure-activity relationships (SAR). nih.gov

Future work in this area would involve synthesizing a library of derivatives with varied substituents on the phenyl ring and the amino groups. These compounds could then be screened against various biological targets, such as enzymes or receptors, to identify potential therapeutic agents. researchgate.netncku.edu.tw For example, studies on other classes of compounds have shown that the introduction of specific functional groups can dramatically improve biological potency and selectivity. nih.govncku.edu.tw Computational methods like molecular docking could be used in parallel to predict binding modes and guide the design of more potent analogues. researchgate.netekb.eg This approach could lead to the discovery of new compounds with applications in medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for 2,3-Bis(aminomethyl)phenol, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves reductive amination of 2,3-diformylphenol using ammonia and reducing agents like sodium cyanoborohydride. Key variables include pH (6–7 for amine protonation), solvent polarity (methanol/water mixtures enhance solubility), and temperature (room temperature to 60°C). Side reactions, such as over-alkylation, are minimized by controlled reagent stoichiometry. Post-synthesis purification via column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) ensures >95% purity. Safety protocols for handling amines (e.g., skin/eye protection) must be followed due to irritation risks .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Characterization employs:

  • NMR spectroscopy : 1^1H NMR (DMSO-d6) shows peaks at δ 6.8–7.2 ppm (aromatic protons) and δ 3.1–3.5 ppm (aminomethyl groups).
  • Mass spectrometry : ESI-MS ([M+H]+^+ expected at m/z 167.1).
  • FT-IR : Stretching bands at ~3300 cm1^{-1} (N-H) and 1600 cm1^{-1} (C=C aromatic).
    Discrepancies in spectral data may indicate impurities or tautomeric forms, requiring iterative recrystallization or HPLC purification .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Use fume hoods and PPE (gloves, goggles) to avoid inhalation or dermal contact (GHS Category 2 skin/eye irritant).
  • Store in airtight containers under nitrogen to prevent oxidation.
  • Emergency procedures: For spills, neutralize with dilute acetic acid and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How does this compound act as a ligand in transition-metal catalysis?

Methodological Answer: The compound’s two aminomethyl groups and phenolic oxygen form a tridentate ligand, stabilizing metals like Cu(II) or Ni(II). Spectroscopic studies (UV-Vis, EPR) reveal ligand-to-metal charge transfer bands (e.g., λmax ~450 nm for Cu complexes). Coordination geometry (e.g., square planar vs. tetrahedral) depends on solvent polarity and metal oxidation state, influencing catalytic activity in oxidation reactions. Compare with Type 2 (T2) copper sites in multicopper oxidases for biomimetic insights .

Q. How can researchers resolve contradictions in reported catalytic efficiencies of metal complexes with this compound?

Methodological Answer: Discrepancies often arise from:

  • Metal-ligand stoichiometry : Titration experiments (Job’s plot) determine optimal 1:1 vs. 2:1 (ligand:metal) ratios.
  • Reaction medium : Polar solvents (e.g., acetonitrile) may stabilize intermediates differently than nonpolar solvents.
  • Analytical calibration : Standardize activity assays (e.g., turnover frequency) using internal references like TEMPO for oxidation reactions. Reproducibility requires strict control of oxygen/moisture levels .

Q. What strategies enhance the enzyme inhibitory potential of this compound derivatives?

Methodological Answer:

  • Derivatization : Introduce electron-withdrawing groups (e.g., -CF3_3) to the phenol ring to increase binding affinity to enzyme active sites.
  • Docking studies : Use software like AutoDock Vina to predict interactions with urease (e.g., Ni2+^{2+} coordination and hydrogen bonding to Ala170/366).
  • Kinetic assays : Measure KiK_i values via Lineweaver-Burk plots; competitive inhibition is confirmed by parallel lines in reciprocal plots. Compare with bis(aminomethyl)phosphinic acid derivatives, which show nM-level inhibition .

Q. How does the electronic structure of this compound influence its redox behavior?

Methodological Answer: Cyclic voltammetry in DMF reveals oxidation peaks at +0.8 V vs. Ag/AgCl, attributed to phenol oxidation. Hammett constants (σ\sigma) of substituents correlate with redox potentials: Electron-donating groups (e.g., -NH2_2) lower oxidation potentials, enhancing antioxidant activity. DFT calculations (B3LYP/6-31G*) model HOMO localization on the aromatic ring, guiding design of redox-active catalysts .

Data Analysis & Contradiction Resolution

Q. How should researchers address variability in reported solubility profiles of this compound?

Methodological Answer:

  • Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–10) via UV absorbance.
  • Temperature dependence : Use van’t Hoff plots to quantify ΔHsol\Delta H_{sol} and optimize storage conditions.
  • HPLC-MS : Detect degradation products (e.g., oxidized quinones) that may artificially reduce solubility. Cross-validate with Karl Fischer titration for water content .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.